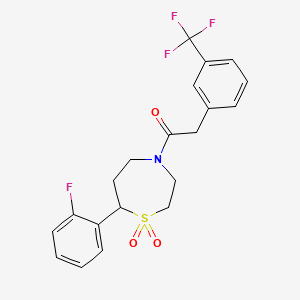

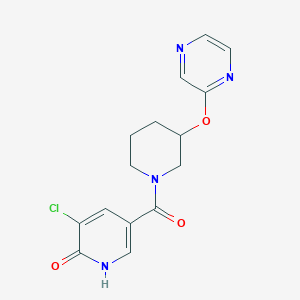

![molecular formula C33H49ClN2 B2598883 (E)-1-octadecyl-2-styryl-1H-benzo[d]imidazole hydrochloride CAS No. 1217228-09-5](/img/structure/B2598883.png)

(E)-1-octadecyl-2-styryl-1H-benzo[d]imidazole hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(E)-1-octadecyl-2-styryl-1H-benzo[d]imidazole hydrochloride” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Molecular Structure Analysis

Imidazole is a planar molecule due to the sp2 hybridization of its carbon and nitrogen atoms . It exhibits both acidic and basic properties due to the presence of a pair of non-bonded electrons on one of its nitrogen atoms, which can accept protons, and a hydrogen atom on the other nitrogen atom, which can donate a proton .

Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

科学的研究の応用

Medicine

Imidazole derivatives have a versatile range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

Synthetic Chemistry

Imidazole and its derivatives find applications in synthetic chemistry . They are used in diverse multicomponent reactions conducted under different conditions . The role of catalysts and diverse conditions in optimizing synthetic efficiency is also highlighted .

Industry

Imidazole derivatives are used in various industrial applications . They act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .

Green Chemistry

Nowadays, green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) . This makes imidazole derivatives more popular due to the demand for environmentally friendly methods in chemical organic synthesis .

Nitric Oxide Synthase Inhibitors

A number of substituted imidazoles, including clotrimazole, are selective inhibitors of nitric oxide synthase . This makes them interesting drug targets in inflammation, neurodegenerative diseases, and tumors of the nervous system .

Solar Cells and Other Optical Applications

Imidazoles are utilized in a diverse range of applications, including dyes for solar cells and other optical applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Safety and Hazards

将来の方向性

Imidazole and its derivatives have found extensive applications in medicinal chemistry . Many synthetic imidazole derivatives serve as key components in pharmaceutical drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . Therefore, “(E)-1-octadecyl-2-styryl-1H-benzo[d]imidazole hydrochloride” could potentially have significant applications in the future, particularly in the field of medicinal chemistry.

作用機序

Target of Action

(E)-1-octadecyl-2-styryl-1H-benzo[d]imidazole hydrochloride is a complex compound with a core structure of imidazole . Imidazole compounds are known to interact with various targets, including enzymes and receptors, in biological systems . .

Mode of Action

Imidazole compounds are known to interact with their targets in various ways, such as acting as inhibitors or activators . The specific interactions of (E)-1-octadecyl-2-styryl-1H-benzo[d]imidazole hydrochloride with its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Imidazole compounds are known to be involved in a wide range of biochemical pathways due to their diverse targets . The specific pathways affected by (E)-1-octadecyl-2-styryl-1H-benzo[d]imidazole hydrochloride would depend on its specific targets and their roles in cellular processes.

Pharmacokinetics

The pharmacokinetics of (E)-1-octadecyl-2-styryl-1H-benzo[d]imidazole hydrochloride, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented. The bioavailability of the compound would depend on these properties. Imidazole compounds are known to have diverse pharmacokinetic properties depending on their specific chemical structures .

Result of Action

The molecular and cellular effects of (E)-1-octadecyl-2-styryl-1H-benzo[d]imidazole hydrochloride’s action are not well-documented. The effects would depend on the compound’s specific targets and mode of action. Imidazole compounds are known to have diverse effects on cells due to their wide range of targets .

特性

IUPAC Name |

1-octadecyl-2-[(E)-2-phenylethenyl]benzimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H48N2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-29-35-32-26-21-20-25-31(32)34-33(35)28-27-30-23-18-17-19-24-30;/h17-21,23-28H,2-16,22,29H2,1H3;1H/b28-27+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMLIOFTPOBBHK-RXQWRGDBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H49ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-cyano-5-[(4-fluorobenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2598800.png)

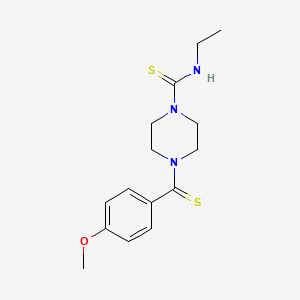

![2-{[2-(4-ethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2598808.png)

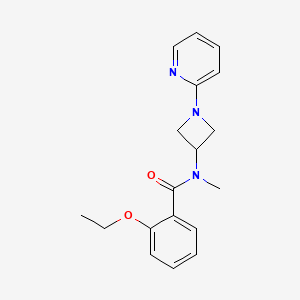

![2-Fluoro-N-[(1-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2598810.png)

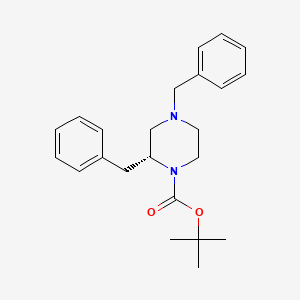

![1-{[3-(Dimethylamino)propyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2598815.png)

![N-(3-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2598817.png)

![7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2598818.png)

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-6-methylpyrimidin-2-amine](/img/structure/B2598823.png)